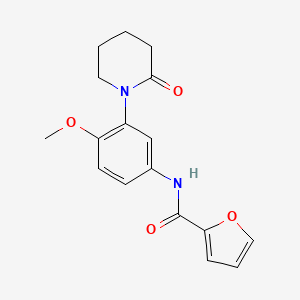

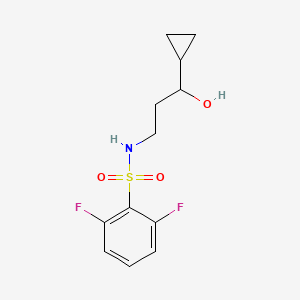

![molecular formula C21H17N3O3S B2430151 2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 681163-11-1](/img/structure/B2430151.png)

2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a derivative of benzothiazole . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, antitumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal .

Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of benzothiazole derivatives can be influenced by substituents at different positions on the thiazole ring .Scientific Research Applications

Antimicrobial Activity : Several studies have synthesized derivatives of this compound and evaluated their antimicrobial properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi. Similarly, Patel and Park (2015) prepared piperazine-based 2-benzothiazolylimino-4-thiazolidinones and assessed their potential as antimicrobial agents, finding significant activity against bacteria and fungi (Patel et al., 2012); (Patel & Park, 2015).

Cancer Research : The compound and its derivatives have been explored for potential anticancer properties. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds showing promising activity against Mycobacterium tuberculosis. Additionally, El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with notable antimicrobial activity and potential application in antimicrobial polyurethane coating, indicating a possible role in cancer treatment (Pancholia et al., 2016); (El‐Wahab et al., 2014).

Bioorganic Chemistry : The synthesis and characterization of this compound and its derivatives have been a focus in bioorganic chemistry, contributing to the understanding of their structure and potential biological interactions. For example, Di Leva et al. (2014) provided insight into ligand binding to G-quadruplex DNA, which is relevant for antitumor therapy (Di Leva et al., 2014).

Chemical Synthesis : Studies have also focused on the chemical synthesis of this compound, exploring efficient and eco-friendly methods. Said et al. (2020) reported on the green microwave-assisted synthesis of related compounds, highlighting advances in synthetic methodologies (Said et al., 2020).

Pharmaceutical Applications : Some research has been conducted on the potential pharmaceutical applications of this compound. For instance, Ahmed et al. (2017) explored the anti-inflammatory activity of derivatives, indicating possible therapeutic uses (Ahmed et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzothiazole derivatives have been known to interfere with various biochemical pathways, leading to their antimicrobial and antitubercular effects

Pharmacokinetics

A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and antitubercular effects . The specific molecular and cellular effects of this compound are subjects of ongoing research.

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives

Future Directions

Benzothiazole derivatives, due to their wide range of biological activities, are a promising area for future research . Future studies could focus on the design and structure-activity relationship of bioactive molecules, including “2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one”.

properties

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-16-13-18(27-17-7-3-1-5-14(16)17)20(26)23-9-11-24(12-10-23)21-22-15-6-2-4-8-19(15)28-21/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMCKTYLDIFVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)

![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)